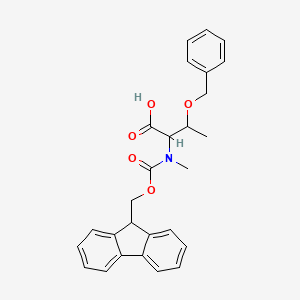

Fmoc-N-Me-D-Thr(Bzl)-OH

Description

Role as a Key Building Block in Advanced Peptide Synthesis

Fmoc-N-Me-D-Thr(Bzl)-OH is a cornerstone in the construction of sophisticated peptide structures, particularly in solid-phase peptide synthesis (SPPS). SPPS allows for the efficient and controlled assembly of peptide chains on a solid support. The unique combination of the N-methyl group, the D-configuration of the alpha-carbon, and the benzyl (B1604629) protection of the threonine side chain hydroxyl group provides chemists with precise control over the final peptide's structure and function. This level of control is paramount when designing peptides for specific therapeutic or research applications.

The incorporation of this building block can influence the peptide's conformation, stability, and interaction with biological targets. Its use is particularly noted in the synthesis of peptide-based drugs and research probes where specific structural motifs are required to achieve desired biological outcomes. nih.gov

Significance of N-Methylation in Peptide Science and Bioactivity Modulation

N-methylation, the substitution of a methyl group onto the backbone amide nitrogen, is a powerful strategy for modulating the properties of peptides. nih.govnih.gov This seemingly simple modification can have profound effects on a peptide's biological activity and pharmacokinetic profile. nih.govresearchgate.net

Key impacts of N-methylation include:

Increased Proteolytic Resistance: The presence of the N-methyl group can sterically hinder the approach of proteases, enzymes that degrade peptides, thereby increasing the peptide's half-life in biological systems. researchgate.net

Improved Membrane Permeability: By reducing the number of hydrogen bond donors, N-methylation can increase the lipophilicity of a peptide, potentially enhancing its ability to cross cell membranes. ub.edu This is a significant advantage for the development of orally bioavailable peptide drugs. nih.gov

The strategic placement of N-methylated amino acids, such as this compound, allows for the fine-tuning of these properties to optimize a peptide's therapeutic potential. nih.gov

Importance of D-Amino Acid Stereochemistry in Peptide Design and Conformational Control

Naturally occurring peptides and proteins are almost exclusively composed of L-amino acids. lifetein.com The incorporation of D-amino acids, which are the non-superimposable mirror images of their L-counterparts, represents a significant departure from this norm and offers several advantages in peptide design. jpt.com

The use of D-amino acids can:

Enhance Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids. lifetein.comoup.com

Induce Specific Secondary Structures: The introduction of a D-amino acid can disrupt or induce specific turns and helical structures within a peptide chain, providing a powerful tool for conformational control. frontiersin.org

Modulate Biological Activity: The altered stereochemistry can lead to novel interactions with biological targets, potentially resulting in altered or enhanced bioactivity. frontiersin.org In some cases, peptides composed entirely of D-amino acids can bind to the same target as their L-counterparts but with different downstream effects. tandfonline.com

The D-threonine in this compound, therefore, plays a critical role in shaping the final peptide's structure and its resistance to enzymatic breakdown. oup.com

Overview of Orthogonal Protective Group Strategies: Fluorenylmethyloxycarbonyl (Fmoc) and Benzyl (Bzl)

The synthesis of complex peptides requires a sophisticated approach to protect reactive functional groups that are not intended to participate in the peptide bond formation. fiveable.me Orthogonal protection strategies are central to this endeavor, allowing for the selective removal of one type of protecting group while others remain intact. wikipedia.orgorganic-chemistry.orgjocpr.com

This compound employs two key protecting groups:

Fluorenylmethyloxycarbonyl (Fmoc): This group protects the α-amino group of the threonine. The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine (B6355638). wikipedia.org This is a cornerstone of the widely used Fmoc-based SPPS. nih.gov

Benzyl (Bzl): The benzyl group protects the hydroxyl group on the side chain of the threonine. The benzyl ether is stable to the basic conditions used for Fmoc removal but can be cleaved under different conditions, such as strong acid (e.g., hydrogen fluoride) or hydrogenolysis.

This orthogonal protection scheme ensures that the amino group can be selectively deprotected for chain elongation, while the side-chain hydroxyl group remains protected until the final cleavage of the peptide from the resin. fiveable.mewikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJELSPMZRJEODW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of Fmoc N Me D Thr Bzl Oh and Its Peptide Conjugates

Synthesis of Fmoc-N-Me-D-Thr(Bzl)-OH Monomer

The synthesis of the this compound monomer is a multi-step process requiring precise control over protecting group chemistry and reaction conditions to ensure high yield and stereochemical purity. This process involves the strategic N-methylation of the D-threonine backbone, protection of the side-chain hydroxyl group and the alpha-amine functionality, and careful management of reaction parameters to prevent racemization.

Strategies for N-Methylation of D-Threonine Derivatives

N-methylation of amino acids, such as D-threonine, is a key modification that can enhance the bioavailability and proteolytic stability of peptides. researchgate.netmonash.edunih.gov However, the synthesis of N-methylamino acids presents challenges, including the need for region-specific methylation, ensuring mono-N-methylation, and preventing racemization. researchgate.netmonash.edu

Solid-phase synthesis offers an efficient route for preparing N-methylated amino acids. One of the most effective on-resin methods compatible with Fmoc/tBu SPPS is the Biron-Kessler method, which is based on earlier work by Fukuyama and Miller/Scanlan. nih.gov This three-step procedure is typically performed after the amino acid is attached to a resin, such as a 2-chlorotrityl chloride (2-CTC) resin, which serves as a temporary protecting group for the carboxylic acid. nih.govmdpi.com

The process involves:

Sulfonylation: The free α-amino group of the resin-bound D-threonine is protected with an o-nitrobenzenesulfonyl (o-NBS) group using o-nitrobenzenesulfonyl chloride (o-NBS-Cl). nih.govacs.org The electron-withdrawing nature of the o-NBS group acidifies the N-H proton, making it susceptible to deprotonation. nih.gov

Methylation: The sulfonamide is then treated with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by a methylating agent to introduce the methyl group onto the nitrogen atom. monash.edunih.gov

Desulfonylation: The o-NBS protecting group is removed using a thiol and a base to liberate the N-methylated amine, which can then be protected with an Fmoc group. monash.eduacs.org

This on-resin approach allows for the convenient synthesis of Fmoc-N-Me-AA-OH building blocks that can be subsequently used in peptide synthesis. nih.govnih.gov

The choice of methylating agent is critical for the successful N-methylation of amino acid derivatives. The most common reagents for this transformation are methyl iodide and dimethyl sulfate (B86663), often used in conjunction with a strong base like sodium hydride. monash.eduresearchgate.net

Recent studies have compared the efficacy of dimethyl sulfate and methyl iodide in the solid-phase Biron-Kessler N-methylation protocol. nih.govmdpi.com Both reagents have been shown to produce the desired N-methylated amino acids in high yield and purity. mdpi.com However, the reactivity and optimal conditions can vary. For instance, in some solution-phase syntheses, N-methylation was achieved in good yields using dimethyl sulfate with sodium hydride, whereas initial attempts with methyl iodide were unsuccessful under the same conditions. researchgate.net The selection of the reagent can depend on the specific substrate, reaction conditions, and desired outcome.

| Methylating Reagent | Typical Base Used | Advantages | Considerations | References |

|---|---|---|---|---|

| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydride (NaH), DBU | Effective for various amino acid derivatives; can provide high yields. | Highly toxic; reaction conditions may need optimization. | nih.govmdpi.comresearchgate.net |

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH), DBU | Commonly used; can provide high yields and purity. | Can be less reactive than dimethyl sulfate in some systems; requires excess reagent. | monash.edunih.govmdpi.com |

Benzyl (B1604629) Protection Strategies for the Threonine Hydroxyl Group

The side-chain hydroxyl group of threonine is reactive and must be protected during peptide synthesis to prevent unwanted side reactions, such as O-acylation. In both Boc and Fmoc chemistries, the benzyl (Bzl) ether is a commonly used protecting group for the threonine side chain. peptide.com

The benzyl group is typically introduced by reacting the threonine derivative with benzyl bromide in the presence of a base. chem-iso.com This protecting group is advantageous because it is stable under the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) treatment) and the acidic conditions for Boc group removal. peptide.comchempep.com In the context of this compound, the benzyl group remains on the threonine side chain throughout the synthesis of the monomer and subsequent peptide chain elongation. It is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA). peptide.compeptide.com

Fluorenylmethyloxycarbonyl (Fmoc) Protection for the N-Alpha Amine Functionality

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of the Fmoc/tBu solid-phase peptide synthesis strategy. altabioscience.com It serves as a temporary protecting group for the N-alpha amine of the amino acid. luxembourg-bio.com The primary advantage of the Fmoc group is its lability to weak bases, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), while being stable to the acidic conditions used to cleave the final peptide from the resin and remove acid-labile side-chain protecting groups (like tBu and Bzl). altabioscience.comwikipedia.org This orthogonality is crucial for modern peptide synthesis. nih.gov

The Fmoc group is introduced onto the N-methylated D-threonine derivative by reacting it with an activated Fmoc reagent. Common reagents for this purpose include:

9-fluorenylmethyl-chloroformate (Fmoc-Cl) wikipedia.orgscielo.br

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) wikipedia.orgscielo.br

The use of the Fmoc group allows for milder reaction conditions compared to the harsher, repetitive acid treatments required in Boc-based synthesis, making it suitable for the synthesis of sensitive or modified peptides. altabioscience.com

Stereochemical Control and Minimization of Racemization during Monomer Preparation

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon is paramount during the synthesis of any amino acid derivative. N-methylated amino acids are particularly susceptible to racemization during peptide bond formation compared to their non-methylated counterparts. cdnsciencepub.com

Racemization can occur through the formation of an oxazolium-5-oxide intermediate, a process that is promoted by polar solvents and certain salts. cdnsciencepub.com Several strategies are employed to minimize racemization during the synthesis and subsequent use of this compound:

Use of Urethane Protecting Groups: The Fmoc group, being a urethane-type protecting group, is known to suppress racemization during the activation and coupling steps of peptide synthesis. nih.gov

Choice of Coupling Reagents: In subsequent peptide synthesis steps, the selection of coupling reagents is critical. While activating the carboxyl group of an N-methylated amino acid, reagents like N,N'-dicyclohexylcarbodiimide (DCCI) in the presence of N-hydroxysuccinimide (HONSu) have been shown to yield stereochemically pure products. cdnsciencepub.com Conversely, the use of diisopropylethylamine (DIPEA) as a base has been linked to increased racemization for certain amino acids and should be used with caution. chempep.com

Controlled Reaction Conditions: Careful control of temperature, solvent polarity, and reaction times is essential. For instance, racemization of amino acids can be accelerated by heating in acidic solutions. sciencemadness.org During N-methylation, methods that proceed under milder, neutral, or carefully controlled basic conditions are preferred to preserve stereochemical purity. monash.edu

By implementing these control measures throughout the synthesis of the monomer and its later incorporation into peptide chains, the risk of racemization can be significantly minimized, ensuring the production of a stereochemically pure final product.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

The incorporation of N-methylated amino acids, such as this compound, into peptide chains via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges and requires specialized strategies to ensure efficient and high-fidelity synthesis. These modifications can confer desirable properties to peptides, including increased enzymatic stability, improved oral bioavailability, and enhanced receptor selectivity. peptide.com However, the steric hindrance introduced by the N-methyl group necessitates careful optimization of coupling conditions and protocols.

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a cornerstone of modern SPPS due to its use of orthogonal protecting groups, which allows for selective deprotection of the α-amino group and side-chain functionalities under distinct chemical conditions. biosynth.comiris-biotech.decsic.es The Fmoc group, which protects the α-amino group of the incoming amino acid, is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). altabioscience.comnih.gov Conversely, the tert-butyl (tBu) group and other benzyl-based protecting groups, such as the benzyl (Bzl) ether on the threonine side chain of this compound, are stable to these basic conditions but are readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin support. iris-biotech.dealtabioscience.com

This orthogonality is crucial for the successful incorporation of this compound. The Fmoc group can be selectively removed to allow for peptide chain elongation without prematurely cleaving the Bzl group protecting the threonine side-chain hydroxyl. This strategy prevents unwanted side reactions and ensures the integrity of the peptide sequence. biosynth.com The milder conditions of the Fmoc/tBu strategy, compared to the harsh hydrofluoric acid (HF) cleavage used in the Boc/Bzl strategy, also make it more compatible with sensitive or modified amino acids. altabioscience.com

The steric hindrance posed by the N-methyl group in this compound significantly slows down the kinetics of the coupling reaction. peptide.com Standard coupling reagents and conditions that are effective for non-methylated amino acids often result in low yields and incomplete couplings when N-methylated residues are involved. researchgate.net Consequently, more potent coupling reagents and optimized reaction conditions are required.

Several classes of coupling reagents have been investigated to improve the efficiency of incorporating N-methylated amino acids. These include phosphonium-based reagents like PyBOP and PyAOP, and aminium/uronium-based reagents such as HATU, HBTU, and COMU. chempep.combachem.com HATU, in particular, has demonstrated considerable success in facilitating the coupling of sterically hindered amino acids. peptide.combachem.com The use of carbodiimides like DIC in the presence of additives such as HOAt or Oxyma Pure has also been shown to be effective. researchgate.netbachem.com

Microwave-assisted SPPS has emerged as a valuable technique to accelerate the slow coupling reactions associated with N-methylated amino acids. springernature.com The elevated temperatures achieved with microwave irradiation can significantly enhance the rate of acylation, leading to higher coupling efficiencies in shorter reaction times. However, care must be taken to avoid side reactions that can be promoted at higher temperatures, such as racemization. nih.gov

Below is a table summarizing various coupling reagents and their general applicability for the incorporation of sterically hindered N-methylated amino acids like this compound.

| Coupling Reagent Class | Examples | Efficacy with N-Methylated Amino Acids | Notes |

| Phosphonium-based | PyBOP, PyAOP | Good to Excellent | Often used for difficult couplings. researchgate.net |

| Aminium/Uronium-based | HATU, HBTU, TBTU, COMU | Excellent | HATU is particularly effective. peptide.combachem.com COMU offers a safer alternative to HOBt/HOAt-based reagents. bachem.com |

| Carbodiimides with Additives | DIC/HOAt, DIC/Oxyma Pure | Good | The addition of HOAt or Oxyma Pure is crucial for minimizing racemization and improving efficiency. researchgate.netbachem.com |

| Other | BTC (Triphosgene) | Excellent | Forms highly reactive acid chlorides in situ, but requires careful handling. researchgate.net |

The synthesis of peptides containing this compound is susceptible to various side reactions that can compromise the purity and yield of the final product. Careful selection of synthetic strategies and reaction conditions is essential to mitigate these issues.

Aspartimide formation is a significant side reaction that can occur during Fmoc-based SPPS, particularly in sequences containing aspartic acid. nih.govpeptide.com This intramolecular cyclization is promoted by the basic conditions used for Fmoc deprotection and can lead to a mixture of α- and β-peptides, as well as racemization. nih.goviris-biotech.de While this compound itself does not directly participate in this reaction, its presence in a peptide sequence can influence the local environment and potentially exacerbate the problem if an adjacent residue is prone to this rearrangement.

Strategies to minimize aspartimide formation include:

Use of sterically hindered side-chain protecting groups for Asp: Employing bulkier protecting groups on the aspartic acid side chain can physically block the intramolecular cyclization. nih.govsemanticscholar.org

Addition of additives to the deprotection solution: The inclusion of acidic additives like HOBt in the piperidine deprotection solution can help to suppress aspartimide formation. peptide.com

Backbone protection: The use of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent the cyclization reaction. semanticscholar.org

Novel protecting groups: The development of alternative protecting groups for the aspartic acid side chain, such as cyanosulfurylides (CSY), has shown promise in completely suppressing aspartimide formation. nih.govsemanticscholar.orgrsc.org

The purity of the Fmoc-amino acid derivatives used in SPPS is critical for obtaining a high-quality final peptide. Impurities in the this compound starting material can be incorporated into the growing peptide chain, leading to difficult-to-separate byproducts.

Common impurities in Fmoc-amino acids and their consequences include:

Fmoc-dipeptide impurities: These can arise during the synthesis of the Fmoc-amino acid and lead to the insertion of an extra amino acid residue into the peptide sequence. nih.govcreative-peptides.com

Free amino acid: Incomplete Fmoc protection can result in the presence of the free amino acid, which can lead to the insertion of multiple copies of that residue.

β-Alanine derivatives: A Lossen-type rearrangement during the introduction of the Fmoc group can lead to the formation of Fmoc-β-Ala-OH and related impurities, resulting in the insertion of a β-alanine residue. nih.govresearchgate.net

Acetic acid contamination: Traces of acetic acid can act as a capping agent, leading to truncated peptide sequences.

To mitigate these issues, it is essential to use high-purity this compound and to perform rigorous quality control on all starting materials.

The choice of resin and linker is a critical aspect of SPPS, as it determines the conditions under which the final peptide is cleaved from the solid support and whether it is obtained as a C-terminal acid or amide. peptide.com For the synthesis of peptides containing this compound, the linker must be stable to the basic conditions of Fmoc deprotection but labile to the acidic conditions of the final cleavage.

Commonly used linkers in Fmoc-SPPS include:

Wang Resin: This is a widely used resin for the synthesis of peptide acids. nih.gov Cleavage is typically achieved with a high concentration of TFA (e.g., 95%) in the presence of scavengers to trap reactive carbocations. chempep.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile and allows for the cleavage of the peptide under very mild acidic conditions, which can be advantageous for sensitive peptides. peptide.com It is also useful for preparing fully protected peptide fragments.

Rink Amide Resin: This resin is used for the synthesis of peptide amides. uci.edu Cleavage with TFA yields a C-terminally amidated peptide.

Safety-Catch Linkers: These linkers require an activation step before they become labile to cleavage conditions. nih.govmdpi.com This provides an additional layer of orthogonality and can be useful in complex synthetic schemes.

The following table provides a summary of common resin linkers and their cleavage conditions.

| Resin Linker | C-Terminal Functionality | Cleavage Conditions | Advantages |

| Wang | Acid | 95% TFA with scavengers | Robust and widely used for peptide acids. nih.gov |

| 2-Chlorotrityl (2-CTC) | Acid | Dilute TFA, Acetic Acid, or HFIP/DCM | Mild cleavage conditions, suitable for sensitive peptides and protected fragments. peptide.com |

| Rink Amide | Amide | 95% TFA with scavengers | Standard choice for the synthesis of peptide amides. |

| Sieber Amide | Amide | 1% TFA in DCM | Allows for the synthesis of protected peptide amides. peptide.com |

| Safety-Catch (e.g., Kenner, Ellman) | Acid or Amide | Requires activation then nucleophilic cleavage | Provides an extra level of orthogonality. nih.govmdpi.com |

Parallel Synthesis and High-Throughput Methodologies (e.g., Tea Bag Method)

Parallel and high-throughput synthesis methodologies are designed to rapidly generate a large number of distinct peptide sequences for screening and preliminary research. mdpi.comnih.gov One of the most established techniques in this domain is the "tea bag" method, which allows for the simultaneous synthesis of tens to hundreds of peptides. researchgate.net This approach utilizes porous polypropylene (B1209903) mesh bags ("tea bags") to contain the solid-phase resin for each unique peptide sequence. mdpi.com

The core principle of the tea bag method involves segregating the individual peptide-resins while performing common steps, such as washing and Fmoc-group deprotection, in a single vessel. mdpi.comresearchgate.net For the amino acid coupling step, the bags are sorted and placed into separate reaction vessels, each containing the activated solution for a specific amino acid. mdpi.com This strategy is highly efficient, as it streamlines the repetitive washing and deprotection cycles that constitute the bulk of the synthesis process. researchgate.net Furthermore, it has been adapted to incorporate green chemistry principles by enabling the recycling of solvents and reagents, which can significantly reduce waste generation. mdpi.comnih.gov For instance, recycling systems have been shown to reduce N,N-dimethylformamide (DMF) usage by 25–30% and deprotection reagent usage by 50%. nih.govresearchgate.net

The incorporation of sterically hindered amino acids like this compound into peptides using high-throughput methods presents specific challenges. The N-methylation significantly reduces the nucleophilicity of the secondary amine and introduces steric bulk around the reaction center, which can lead to slow and incomplete coupling reactions. researchgate.netpeptide.com In a parallel synthesis format, where reaction monitoring for each individual peptide is limited, ensuring complete coupling is critical to avoid the accumulation of deletion sequences.

To accommodate challenging monomers such as this compound in a tea bag synthesis workflow, several adaptations are necessary:

Extended Coupling Times: Longer reaction times may be required to drive the acylation reaction to completion.

Double Coupling: A second coupling cycle with a fresh solution of the activated N-methylated amino acid may be performed to ensure high coupling efficiency.

Potent Activation Methods: The use of highly efficient coupling reagents known to be effective for N-methylated residues, such as those based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is crucial. bachem.com

Elevated Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier associated with coupling sterically hindered residues.

While the tea bag method is a powerful tool for generating peptide libraries, its application for sequences containing this compound requires careful optimization of coupling protocols to maintain the fidelity and purity of the final products across a large array of parallel syntheses. researchgate.net

Solution-Phase and Liquid-Phase Peptide Synthesis (SolPPS/LPPS) Utilizing this compound

Solution-phase peptide synthesis (SolPPS), also known as classical peptide synthesis, and the more modern liquid-phase peptide synthesis (LPPS) are valuable alternatives to solid-phase methods, particularly for large-scale production. nih.gov LPPS combines the advantages of homogeneous reaction conditions found in SolPPS with a simplified purification strategy reminiscent of SPPS. nih.gov In LPPS, the growing peptide chain is attached to a soluble polymer tag, which allows it to remain in solution during coupling and deprotection steps but enables its selective precipitation for purification. nih.govmdpi.com

The use of this compound in these homogeneous systems is driven by the desirable properties that N-methylation imparts to peptides, such as increased metabolic stability, enhanced membrane permeability, and constrained conformational flexibility. researchgate.netnih.govacs.org However, the successful incorporation of this building block requires specific adaptations to overcome the inherent challenges of forming peptide bonds with N-methylated amino acids.

Adaptations for Solution-Phase Peptide Bond Formation with N-Methylated D-Threonine

The primary obstacle in coupling N-methylated amino acids like this compound is the steric hindrance posed by the N-methyl group, which slows down the rate of acylation significantly compared to primary amino groups. researchgate.net In solution-phase synthesis, where reactions are often monitored for completion before proceeding, several strategies can be employed to ensure efficient peptide bond formation.

Key adaptations include:

Choice of Coupling Reagent: Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may prove insufficient. More potent phosphonium (B103445) or uronium/aminium salt reagents are generally preferred. bachem.comchempep.com Reagents such as Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or those incorporating HOAt, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are known to be more effective for these difficult couplings. bachem.com

Activation Method: Pre-activation of the this compound carboxyl group to form a stable active ester or symmetric anhydride (B1165640) can improve yields. The use of mixed anhydrides, for example, with isobutyl chloroformate, is a classic solution-phase technique that can be effective. vapourtec.com

Reaction Conditions: Higher reaction temperatures and extended reaction times are often necessary to achieve complete conversion. The absence of a solid support allows for a wider range of solvents and temperatures to be explored to optimize solubility and reaction kinetics.

pH Control: Careful control of the reaction pH is important. The presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine, is required to neutralize the protonated amine and facilitate the reaction. bachem.comchempep.com However, excess base can increase the risk of racemization, particularly if the activated residue is not N-methylated.

Evaluation of Coupling Agent Efficiency in Homogeneous Reaction Systems

The efficiency of a coupling agent in a homogeneous (solution-phase) system is paramount for successfully incorporating sterically demanding residues like this compound. The choice of reagent can dramatically impact reaction time, yield, and the degree of side reactions, most notably racemization.

Uronium/aminium salts and phosphonium salts are generally considered superior to carbodiimides for challenging couplings due to their higher reactivity and the stability of the active species they form. bachem.comnih.gov Reagents based on HOAt are particularly effective for N-methylated residues because the resulting active ester is highly reactive and the HOAt moiety is a better leaving group than 1-hydroxybenzotriazole (B26582) (HOBt). bachem.com COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt with coupling efficiencies comparable to or exceeding HATU, and it offers safety benefits by avoiding the potentially explosive HOBt or HOAt byproducts. bachem.com Organophosphinic reagents like Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) have also been shown to be effective, particularly for the solution-phase synthesis of peptides containing N-methylated amino acids. acs.org

Below is a comparative table of common coupling reagents and their suitability for coupling N-methylated residues in solution.

| Reagent Class | Example Reagent(s) | Key Features & Advantages for N-Me-AA Coupling | Reported Efficacy |

| Carbodiimides | DCC, DIC | Simple, inexpensive. Often used with additives like HOBt or HOAt. | Generally low to moderate efficiency for N-methylated residues; high risk of incomplete reaction. |

| Phosphonium Salts | BOP, PyBOP | High reactivity; forms stable active esters. BOP was one of the first highly effective reagents for hindered couplings. | Good to excellent. PyBOP is a common choice for difficult couplings. |

| Aminium/Uronium Salts (HOBt-based) | HBTU, TBTU | High reactivity and good solubility. Widely used in automated synthesis. | Moderate. Less effective for N-methylated residues compared to HOAt-based analogues. |

| Aminium/Uronium Salts (HOAt-based) | HATU, HCTU | Very high reactivity. HOAt additive enhances coupling rates and reduces racemization. | Excellent. Considered the gold standard for difficult couplings, including N-methylated amino acids. bachem.com |

| Aminium/Uronium Salts (Oxime-based) | COMU | High reactivity comparable to HATU. Safer (non-explosive byproducts), improved solubility. | Excellent. Highly suited for hindered couplings due to the incorporated OxymaPure moiety. bachem.com |

| Organophosphinic Halides | BOP-Cl | Broad application in solution synthesis of N-methylated peptides. acs.org | Good performance reported in solution-phase applications. acs.org |

Strategies for Intermediate Purification and Product Isolation in Solution-Phase Approaches

Purification is a critical step in multi-step solution-phase synthesis to ensure the final product's purity. The strategies differ significantly between traditional SolPPS and tagged LPPS approaches.

In SolPPS , the purification of intermediate protected peptides after each coupling and deprotection cycle is typically achieved through:

Extraction: Liquid-liquid extraction is used to remove water-soluble reagents and byproducts. The protected peptide, being more organic-soluble, is retained in the organic phase.

Precipitation/Crystallization: The desired peptide intermediate can often be precipitated or crystallized from the reaction mixture by adding an anti-solvent (a solvent in which the product is insoluble). This is a highly effective method for obtaining pure intermediates if conditions can be optimized.

Chromatography: If extraction and precipitation are insufficient, column chromatography (e.g., silica (B1680970) gel chromatography) is required. This is a powerful but time-consuming and solvent-intensive method.

In LPPS , purification is streamlined by the properties of the soluble tag. nih.gov

Selective Precipitation: The most common LPPS strategy involves using a tag (e.g., polyethylene (B3416737) glycol - PEG) that allows the peptide-tag conjugate to be precipitated by adding a specific solvent like diethyl ether, while impurities and excess reagents remain in the supernatant. mdpi.com

Aqueous Washing: After each reaction, the organic solution containing the peptide-tag conjugate can be washed with water or acidic/basic aqueous solutions to remove excess reagents and byproducts, similar to a standard liquid-liquid extraction. bachem.com

Diafiltration: In Membrane-Enhanced Peptide Synthesis (MEPS), a form of LPPS, purification is achieved by diafiltration, where a membrane retains the large peptide-tag conjugate while allowing smaller impurities to be washed away. rsc.org

For the final, deprotected peptide in both SolPPS and LPPS, the standard and most powerful purification method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comolitecn.gr This technique separates the target peptide from closely related impurities based on hydrophobicity. bachem.com

| Strategy | Description | Application Phase | Advantages | Disadvantages |

| Liquid-Liquid Extraction | Partitioning of compounds between two immiscible liquid phases (e.g., organic/aqueous). | Intermediate (SolPPS) | Simple, fast, removes water-soluble impurities. | Limited to impurities with significantly different solubility; can lead to emulsions. |

| Precipitation / Crystallization | Inducing the formation of a solid product from a solution by adding an anti-solvent or changing temperature. | Intermediate (SolPPS/LPPS) | Potentially high purity, scalable. Key method in LPPS. mdpi.com | Requires careful optimization of solvent systems; not all peptides precipitate or crystallize well. |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase (e.g., silica gel). | Intermediate (SolPPS) | High resolving power for difficult separations. | Labor-intensive, high solvent consumption, potential product loss. |

| RP-HPLC | High-resolution chromatography based on hydrophobic interactions with a C18-modified silica stationary phase. bachem.com | Final Product (SolPPS/LPPS) | Very high purity achievable (>99%). Gold standard for final peptide purification. bachem.comolitecn.gr | Limited scalability, high cost of equipment and solvents, requires lyophilization. |

Chemoenzymatic and Hybrid Synthetic Approaches for Peptide Construction

Beyond purely chemical methods, chemoenzymatic and hybrid strategies offer alternative routes for constructing peptides, each with a unique set of advantages and challenges, especially when incorporating unnatural amino acids like this compound.

Chemoenzymatic synthesis utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.gov This approach is highly attractive because reactions occur under mild, aqueous conditions, are highly stereospecific (preventing racemization), and often require minimal side-chain protection. nih.govresearchgate.net However, the application of this method for incorporating this compound is severely limited. Natural proteases have strict substrate specificity and are generally incapable of recognizing and processing D-amino acids or N-methylated residues. researchgate.net Overcoming this would require significant protein engineering to redesign the enzyme's active site to accommodate such a non-canonical substrate, a complex and challenging endeavor.

Hybrid synthetic approaches merge the strengths of solid-phase and solution-phase synthesis. cblpatras.gr The most common hybrid strategy involves the synthesis of fully protected peptide fragments on a solid support, followed by their cleavage from the resin and subsequent coupling (ligation) in solution. cblpatras.gr This method is particularly advantageous for the synthesis of large proteins and complex peptides.

In the context of this compound, a hybrid approach could be implemented as follows:

A peptide fragment containing the N-methylated residue is synthesized via SPPS on an acid-labile resin.

The protected fragment is cleaved from the resin using mild acidic conditions that leave the side-chain protecting groups (like the benzyl group on threonine) intact. cblpatras.gr

This fragment is then coupled to another protected fragment in solution using potent coupling reagents capable of ligating large segments with minimal racemization.

This strategy confines the challenging couplings of the N-methylated residue to a smaller, manageable fragment synthesis on the solid phase. However, the subsequent solution-phase fragment condensation step presents its own difficulties, including poor solubility of large protected fragments and the potential for racemization at the C-terminal residue of the activating fragment. Careful selection of the ligation site and coupling reagents is therefore essential for the success of a hybrid synthesis. cblpatras.gr

Advanced Spectroscopic Characterization and Analytical Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Purification Protocols

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification of Fmoc-N-Me-D-Thr(Bzl)-OH and the assessment of its purity. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common method employed. The industrial production of Fmoc-protected amino acids has led to significant improvements in quality, with most now available in remarkably high RP-HPLC purity of over 99%. nih.gov For Fmoc-N-Me-L-Thr(Bzl)-OH, a purity of ≥98.0% (HPLC) is commercially available. sigmaaldrich.com

Purification protocols for the crude product after synthesis typically involve semi-preparative or preparative RP-HPLC. rsc.orgplos.org The process effectively separates the target compound from byproducts and unreacted starting materials. Common impurities that can be identified and removed by HPLC include dipeptides (Fmoc-Xaa-Xaa-OH) formed during the introduction of the Fmoc group. nih.gov Acetic acid, which can cause chain termination during peptide synthesis, is a problematic impurity as it is often not detectable by RP-HPLC. nih.govsemanticscholar.org

Table 1: Typical HPLC Conditions for Analysis and Purification

| Parameter | Typical Condition | Purpose/Comment |

|---|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., Supelcosil C8, Discovery BIO Wide Pore C8) plos.org | Separates compounds based on hydrophobicity. The benzyl (B1604629) and Fmoc groups provide significant hydrophobic character. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) plos.org | Aqueous component. TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | Acetonitrile (ACN) with 0.1% TFA plos.org | Organic modifier. Elutes the compound from the column. |

| Gradient | Linear gradient of increasing Mobile Phase B (e.g., 20-60% B over 25 min) rsc.org | Ensures efficient separation of components with varying polarities. |

| Detection | UV Absorbance at 280 nm or 301 nm rsc.org | The fluorenyl (Fmoc) group has a strong UV absorbance, allowing for sensitive detection. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the precise chemical structure of this compound. Both ¹H and ¹³C NMR are employed for a comprehensive analysis.

In ¹H NMR spectroscopy, the chemical shifts of protons are indicative of their local electronic environment. libretexts.org For this compound, distinct signals are expected for the aromatic protons of the Fmoc and benzyl groups, the N-methyl protons, and the aliphatic protons of the threonine backbone. libretexts.orgchemicalbook.com Protons on carbons bonded to electronegative atoms like oxygen or nitrogen are deshielded and appear at lower fields (higher ppm values). libretexts.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of attached atoms. organicchemistrydata.org The carbonyl carbon of the carboxylic acid is typically found at the downfield end of the spectrum (170-185 ppm), while the numerous aromatic carbons of the Fmoc and benzyl groups appear between 110-150 ppm. libretexts.org The N-methyl carbon and the aliphatic carbons of the threonine side chain appear at the upfield end of the spectrum. organicchemistrydata.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| Fmoc Aromatic | ¹H | ~7.6 - 7.9 | Aromatic protons in the fluorenyl ring system. chemicalbook.com |

| Benzyl Aromatic | ¹H | ~7.2 - 7.4 | Aromatic protons of the benzyl ether protecting group. libretexts.org |

| Fmoc/Benzyl Aromatic | ¹³C | ~120 - 145 | Multiple signals for the sp² hybridized carbons in the aromatic rings. libretexts.org |

| N-CH₃ | ¹H | ~2.5 - 3.0 | Methyl protons attached to a nitrogen atom. |

| N-CH₃ | ¹³C | ~30 - 40 | Methyl carbon attached to a nitrogen atom. |

| Threonine Backbone (α-CH, β-CH, γ-CH₃) | ¹H | ~1.0 - 4.5 | Aliphatic protons of the amino acid core. libretexts.org |

| Threonine Backbone (α-C, β-C, γ-C) | ¹³C | ~15 - 70 | Aliphatic sp³ hybridized carbons. organicchemistrydata.org |

| Carboxyl (COOH) | ¹³C | ~170 - 175 | Carbonyl carbon of the carboxylic acid group. libretexts.org |

Note: Predicted values are based on general principles and data from analogous compounds. Actual spectra should be compared to a reference standard for definitive identification.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Identification of Synthetic Byproducts

Mass spectrometry (MS) is critical for confirming the molecular weight of this compound and identifying potential impurities. The molecular formula for this compound is C₂₇H₂₇NO₅, corresponding to a molecular weight of approximately 445.49 g/mol . Electrospray ionization (ESI) is a common technique that would typically show the protonated molecule [M+H]⁺ at m/z 446.5. plos.org

MS is also highly effective for detecting and identifying byproducts from the synthesis. Common impurities in Fmoc-amino acid preparations include dipeptides formed from unwanted carboxyl activation during the protection step. nih.gov During peptide synthesis and cleavage, various side reactions can occur. For instance, trifluoroacetylation (+96 Da) of hydroxyl groups on residues like threonine can occur if trifluoroacetic acid (TFA) is used in cleavage cocktails without adequate scavengers. researchgate.net MS analysis can readily detect such modifications.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference/Compound |

|---|---|---|

| Molecular Formula | C₂₇H₂₇NO₅ | This compound |

| Molecular Weight (Calculated) | 445.49 g/mol | This compound |

| Molecular Weight (Reference) | 431.48 g/mol scbt.comiris-biotech.de | Fmoc-D-Thr(Bzl)-OH (C₂₆H₂₅NO₅) scbt.com |

| Expected ESI-MS Ion [M+H]⁺ | ~446.5 m/z | This compound |

| Potential Byproduct Mass Shift | +96 Da | TFA modification of hydroxyl group. researchgate.net |

Chiral Purity Assessment and Maintenance of Stereoisomeric Integrity

Ensuring the chiral purity of this compound is paramount, as racemization is a common side reaction during peptide synthesis that can compromise the biological activity of the final peptide. sci-hub.se The stereoisomeric integrity must be rigorously controlled and verified. The International Conference on Harmonisation requires the optical purity of amino acid derivatives to be specified for pharmaceutical applications. nih.gov

Several methods are available to determine the enantiomeric purity. A highly effective technique involves derivatization with a chiral reagent, followed by separation of the resulting diastereomers using standard RP-HPLC. nih.govsci-hub.se Marfey's reagent and its analogs, such as N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂), are used for this purpose. nih.govsci-hub.se This method allows for the detection and quantification of minor amounts of the opposite enantiomer. sci-hub.se Additionally, enantiomeric purity can be quantified with high precision (>99.9%) using gas chromatography-mass spectrometry (GC-MS). nih.govsemanticscholar.org

Maintaining chiral integrity during peptide coupling is also crucial. The use of urethane-based protecting groups like Fmoc suppresses racemization during the activation and coupling steps. nih.govsemanticscholar.org However, certain amino acids can be more prone to racemization, and coupling conditions must be optimized to minimize this risk. nih.govfrontiersin.org

Conformational Analysis and Structural Investigations in Peptide Systems

Influence of N-Methylation on Peptide Backbone Conformation

N-methylation, the substitution of the amide proton with a methyl group, introduces significant changes to the peptide backbone, primarily by removing the hydrogen bond donor capability of the amide nitrogen. mdpi.com This modification has profound effects on the local and global conformation of peptides.

Studies on N-methylated dipeptides have shown that the conformational preference is highly dependent on the chirality of the adjacent amino acid residues. researchgate.net For instance, homochiral sequences (e.g., L-L or D-D) containing an N-methylated residue show a strong preference for a βVI-folded conformation, which is characterized by a cis amide bond. researchgate.net Conversely, heterochiral sequences (e.g., L-D or D-L) tend to retain a βII-folded conformation with a trans amide bond. researchgate.net The solvent environment also plays a role, with polar solvents like DMSO favoring the cis isomer. rsc.org

The increased propensity for cis amide bonds introduces conformational heterogeneity, as multiple conformers may exist in equilibrium. researchgate.net This dynamic behavior can be a crucial factor in the biological activity and receptor-binding properties of peptides.

| Feature | Unmethylated Peptide Bond | N-Methylated Peptide Bond | Reference |

|---|---|---|---|

| Predominant Isomer | trans | Increased population of cis isomer | nih.govrsc.org |

| Hydrogen Bonding | Amide proton acts as H-bond donor | No H-bond donor capability | mdpi.com |

| Conformational Flexibility | Relatively restricted | Increased due to lower cis/trans energy barrier | rsc.org |

| Influence of Chirality | Less pronounced effect on cis/trans ratio | Homochiral sequences favor cis bonds (βVI-turns) | researchgate.net |

The presence of an N-methylated residue like Fmoc-N-Me-D-Thr(Bzl)-OH can significantly disrupt or modify regular secondary structures such as α-helices and β-sheets. The loss of the amide proton prevents its participation in the hydrogen-bonding patterns that stabilize these structures. mdpi.com For example, the introduction of N-methylphenylalanine into a peptide sequence led to a decrease in helical content and an increase in β-turn and unordered structures. mdpi.com

However, N-methylation is not merely a disruptive element; it can be a powerful tool for inducing specific secondary structures, particularly β-turns. nih.govnih.gov By promoting a cis amide bond, N-methylation can facilitate the formation of certain types of β-turns, such as the βVI turn. researchgate.net In some cases, N-methylation has been shown to reinforce turn conformations and enhance the stability of folded β-sheet structures. nih.gov The strategic placement of N-methylated amino acids can therefore be used to design peptides with well-defined three-dimensional shapes.

Role of D-Threonine Residues in Modulating Peptide Conformation and Bioactivity

The incorporation of D-amino acids, such as the D-threonine in this compound, introduces a "chiral disruption" into the predominantly L-amino acid environment of natural peptides. This has significant consequences for peptide conformation and biological properties.

D-amino acids are well-known inducers of β-turns, which are crucial for the folding of many peptides and proteins. nih.govpnas.org When placed at the i+1 position of a four-residue turn, a D-amino acid can promote the formation of a stable type II' β-turn. This is a key strategy in peptide design for creating specific, folded structures. The combination of a D-amino acid with a subsequent glycine (B1666218) or proline residue is a particularly potent turn-inducing motif. pnas.org

The threonine residue itself, with its β-branched side chain, can contribute to the stability of certain secondary structures. nih.gov Threonine-rich sequences have been shown to form stable β-hairpin structures, where the threonine side chains orient on one face of the hairpin, leaving the other face available for molecular interactions. nih.gov

The inclusion of a D-amino acid imposes significant conformational constraints on the peptide backbone. The altered stereochemistry at the α-carbon restricts the allowable Ramachandran angles (φ and ψ) for that residue and its neighbors. This can lead to a more defined and rigid peptide structure compared to its all-L-amino acid counterpart. nih.gov

These conformational constraints can have several beneficial effects. They can lock a peptide into its bioactive conformation, leading to enhanced receptor affinity and specificity. Furthermore, the introduction of D-amino acids can confer resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids, thereby increasing the peptide's in vivo half-life. nih.gov

| Structural Feature | Effect | Reference |

|---|---|---|

| β-Turn Induction | Promotes formation of specific turn types (e.g., Type II') | pnas.org |

| Backbone Rigidity | Restricts allowable Ramachandran angles, leading to a more defined structure | nih.gov |

| Secondary Structure Stability | Can stabilize β-hairpin structures | nih.gov |

| Proteolytic Stability | Increases resistance to degradation by proteases | nih.gov |

Steric and Electronic Effects of the Benzyl (B1604629) Protecting Group on Threonine Side Chain Orientation

The benzyl (Bzl) group is commonly used in peptide synthesis to protect the hydroxyl function of the threonine side chain. peptide.comresearchgate.net While its primary role is to prevent unwanted side reactions during synthesis, its presence also has steric and electronic implications for the final peptide structure.

The benzyl group is a bulky, aromatic moiety. ub.edu Its size can sterically hinder the rotation of the threonine side chain (the χ1 and χ2 dihedral angles), influencing its preferred orientation. This can, in turn, affect the local backbone conformation and the peptide's ability to interact with its biological target. rsc.org In some cases, the steric hindrance from a benzyl group can be significant enough to lower the rate of coupling reactions during peptide synthesis. bibliomed.org

Electronically, the aromatic ring of the benzyl group can participate in non-covalent interactions, such as π-π stacking with other aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or cation-π interactions with positively charged residues. These interactions can further stabilize specific folded conformations of the peptide. The benzyl group is typically removed in the final stages of peptide synthesis by methods such as hydrogenolysis, unless it is intended to be part of the final structure. wikipedia.org

Application of Computational Chemistry and Molecular Dynamics Simulations for Conformational Prediction

Computational chemistry and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational preferences of complex molecules like this compound and the peptides into which it is incorporated. nih.gov These methods allow for the prediction of low-energy structures and the dynamic behavior of the molecule in various environments.

Molecular dynamics simulations can be performed to investigate the important conformations of peptides containing this residue in different media, such as in the gas phase or in solvents like chloroform (B151607) or acetonitrile. nih.gov The process typically begins with building an in-silico model of the peptide. An appropriate force field, which is a set of parameters used to calculate the potential energy of the system, is then selected. For peptides, force fields like AMBER, CHARMM, or GROMOS are commonly used.

The simulation itself involves calculating the forces on each atom and solving Newton's equations of motion, which allows for the tracking of atomic positions and velocities over time. nih.gov This generates a trajectory that represents the dynamic evolution of the peptide's conformation. For a residue like N-Me-D-Thr(Bzl)-OH, simulations can reveal critical insights:

Torsional Angle Preferences: The N-methylation removes the amide proton, which eliminates the possibility of a key hydrogen bond and alters the accessible range for the phi (Φ) and psi (Ψ) dihedral angles that define the backbone conformation. Simulations can map the Ramachandran space available to this residue, identifying the most stable torsional states.

Side Chain Dynamics: The orientation of the O-benzyl protected threonine side chain (defined by χ angles) is explored, revealing potential steric interactions with the N-methyl group, the backbone, or adjacent residues.

Tertiary Amide Bond Isomerism: The N-methylated peptide bond can exist in either a cis or trans conformation. MD simulations can quantify the energy barrier between these isomers and predict their population distribution, a phenomenon that can be difficult to characterize experimentally.

Influence of Environment: Simulations can be run in explicit solvent (e.g., water) to understand how solvent molecules interact with the peptide and influence its structure. nih.gov The Particle-Mesh Ewald method is often applied to accurately handle long-range electrostatic interactions in these simulations. nih.gov

The output of an MD simulation is a vast collection of structures (a trajectory). nih.gov By analyzing this trajectory, researchers can identify clusters of similar conformations, calculate the potential energy of these structures, and generate a model of the most probable and biologically relevant shapes the peptide can adopt. These predicted structures can then be refined using higher-level quantum mechanics calculations, such as Density Functional Theory (DFT), to improve their accuracy and predict spectroscopic properties. nih.gov

| Conformer Cluster | Dominant Peptide Bond Isomer | Predicted Φ Angle (degrees) | Predicted Ψ Angle (degrees) | Relative Population (%) | Key Interactions |

|---|---|---|---|---|---|

| 1 | Trans | +85 | -170 | 65 | Steric repulsion between N-methyl and side chain |

| 2 | Trans | +120 | +70 | 25 | Extended conformation |

| 3 | Cis | +75 | -20 | 10 | Steric clash with preceding residue |

Spectroscopic Techniques for Detailed Conformational Characterization (e.g., Circular Dichroism, Advanced NMR)

While computational methods provide predictive models, spectroscopic techniques offer experimental validation and detailed characterization of the actual conformations present in solution.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) is a powerful technique for rapidly assessing the secondary structure content of peptides in solution. rsc.orgmdpi.com The method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum in the far-UV region (190–260 nm) is sensitive to the peptide backbone arrangement.

The incorporation of this compound has a pronounced effect on the CD spectrum:

N-Methylation: The substitution of the amide proton with a methyl group can stabilize specific turn conformations or disrupt canonical structures like α-helices and β-sheets. merckmillipore.com This often leads to altered CD spectra compared to non-methylated analogues. For instance, N-methylation has been shown to be compatible with β-hairpin structures and can even help induce them. rsc.org

D-Amino Acids: The presence of a D-amino acid results in a mirror-image CD spectrum if it induces a mirror-image conformation. However, in a peptide chain with other L-amino acids, the D-residue acts as a potent turn-inducer, leading to unique CD signatures that are distinct from both all-L and all-D peptides. rsc.org

Aromatic Groups: The Fmoc and benzyl groups contain aromatic chromophores that absorb in the far-UV region. While the benzyl group's contribution is often minor, the strong absorption of the Fmoc group can interfere with the peptide backbone signal, typically requiring its removal for accurate secondary structure analysis of the final peptide.

In structure-activity relationship studies, changes in CD signals, such as a small positive peak around 230 nm, can sometimes be correlated with specific structural features or biological affinities. jst.go.jp

| Secondary Structure | Characteristic CD Signal (nm) | Potential Impact of N-Me-D-Thr(Bzl) Incorporation |

|---|---|---|

| α-Helix | Negative bands at ~222 and ~208, Positive band at ~193 | Generally disruptive due to loss of H-bond donor |

| β-Sheet | Negative band at ~215-218, Positive band at ~195-200 | Can be compatible or inductive, especially in turns rsc.org |

| Type II' β-Turn | (Often involves a D-amino acid at position i+2) Spectrum resembles that of a β-sheet but with lower intensity | Favorable, as D-amino acids are predisposed to this turn type |

| Random Coil | Strong negative band near 198 | May be observed if N-methylation and D-chirality prevent ordered structure formation mdpi.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution. sioc.ac.cn For a complex residue like this compound, a suite of advanced 1D and 2D NMR experiments is required.

The key challenge and feature of the N-methyl group is the absence of the amide proton (HN). This has several consequences:

Standard correlations that rely on the amide proton (e.g., HN-Hα coupling constants for Φ angle constraints, or many NOEs) cannot be used.

The N-methyl group itself provides a new set of protons, which gives a strong signal that can be used as an alternative NMR probe. sioc.ac.cn

To overcome these challenges and elucidate the structure, the following advanced NMR techniques are employed:

1H-1H NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial. nih.gov They detect through-space correlations between protons that are close to each other (<5 Å). For the N-Me-D-Thr residue, key correlations would be between the N-methyl protons and the α-proton (Hα) of the same residue, as well as with the Hα of the preceding residue. The relative intensities of these NOEs can help distinguish between the cis and trans isomers of the peptide bond. nih.gov

Heteronuclear Correlation (HSQC/HMBC): Two-dimensional heteronuclear experiments like 1H-13C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential. ipb.pt An HSQC spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the N-methyl and side-chain carbon signals. The HMBC experiment reveals longer-range couplings (2-3 bonds), which are critical for connecting atoms across the N-methylated peptide bond and assigning the quaternary carbonyl carbon. ipb.pt

Isotope Labeling: For larger peptides, selective incorporation of 13C and 15N isotopes into the this compound building block can greatly simplify crowded spectra and enable specific experiments. nmr-bio.commdpi.com Isotope enrichment enhances the sensitivity of heteronuclear experiments, making it easier to measure crucial scalar coupling constants that provide information on dihedral angles. sioc.ac.cnmdpi.com For instance, measuring 3J coupling constants involving the methyl carbons can provide constraints on side-chain rotamer populations. sioc.ac.cn

By combining distance restraints from NOESY, dihedral angle restraints from coupling constants, and isomer identification, a set of structural constraints is generated. These constraints are then used in computational software (like CYANA or XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental NMR data, providing a detailed picture of the peptide's conformation in solution. nih.gov

Applications in Advanced Peptide Chemistry and Peptidomimetic Design

Design and Synthesis of Peptidomimetics Incorporating Fmoc-N-Me-D-Thr(Bzl)-OH

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor stability and low bioavailability. researchgate.net The incorporation of this compound into a peptide sequence is a strategic decision to introduce specific, desirable characteristics into the final molecule. The synthesis of peptides containing N-methylated residues can be challenging due to steric hindrance at the N-methylated site, which can complicate the coupling process. nih.gov However, the use of pre-formed N-methylated building blocks like this compound in Fmoc-based SPPS is a common strategy to manage these synthetic difficulties. nih.gov

A primary drawback of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. The incorporation of this compound provides a dual strategy to enhance resistance to enzymatic cleavage.

N-Methylation : The presence of a methyl group on the amide nitrogen of the peptide backbone introduces steric hindrance, which physically blocks the approach of proteolytic enzymes. nih.gov This modification disrupts the hydrogen bonding patterns that are often crucial for enzyme-substrate recognition, thereby rendering the adjacent peptide bond resistant to cleavage. ingentaconnect.comacs.org This N-alkylation is a naturally occurring modification found in nonribosomal peptides like cyclosporine and has been widely adopted to improve the stability and pharmacokinetic profiles of synthetic peptides. nih.gov

D-Amino Acid Configuration : Proteolytic enzymes are highly stereospecific, typically recognizing and cleaving peptide bonds involving L-amino acids. The use of a D-threonine residue, as in this compound, introduces a configuration that is not recognized by most endogenous proteases. This makes the resulting peptide significantly more stable against enzymatic degradation. researchgate.net

The combination of these two features in a single building block provides a powerful tool for stabilizing peptides.

Table 1: Impact of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Rationale |

|---|---|---|

| Enzymatic Stability | Increased | Steric hindrance at the peptide bond prevents protease access. nih.govingentaconnect.com |

| Cell Permeability | Increased | Reduced hydrogen bond donor capacity and increased lipophilicity. ingentaconnect.comacs.org |

| Bioavailability | Increased | Combination of enhanced stability and improved permeability. researchgate.netingentaconnect.com |

| Conformational Flexibility | Decreased | Restricted rotation around the Cα-C bond, leading to more defined conformations. |

| Receptor Binding | Modulated | Can either increase or decrease affinity and specificity depending on the target. |

The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which allows it to bind to specific receptors. The introduction of an N-methyl group into the peptide backbone significantly constrains the molecule's conformational freedom. ingentaconnect.com This restriction can lock the peptide into a specific bioactive conformation that is favorable for receptor binding, potentially leading to increased affinity and specificity. By systematically replacing L-amino acids with N-methylated D-amino acids like N-Me-D-Thr, researchers can fine-tune the peptide's shape to optimize its interaction with a biological target. researchgate.net This conformational control is a critical aspect of rational drug design, enabling the development of potent and selective agonists or antagonists. ingentaconnect.com

Role in the Synthesis of Novel Biologically Active Peptides

The unique properties conferred by N-methylated D-amino acids make building blocks like this compound valuable in the development of novel peptide therapeutics. These modifications are central to transforming native peptide sequences into viable drug candidates. nih.govingentaconnect.com

The ability to simultaneously enhance stability, improve bioavailability, and modulate receptor binding allows for the creation of peptides with carefully tailored therapeutic profiles. ingentaconnect.com By incorporating this compound, medicinal chemists can systematically alter a lead peptide's structure to optimize its pharmacokinetic and pharmacodynamic properties. This approach moves beyond simply mimicking a natural peptide to engineering a molecule with a superior therapeutic index, balancing potency, selectivity, and in vivo stability.

The use of modified amino acids is a cornerstone of modern drug discovery. nih.gov this compound serves as a key component in the synthesis of peptidomimetics and novel peptide drugs. The introduction of N-methylation can lead to analogs that function as enzyme inhibitors, receptor antagonists, or agonists with improved drug-like properties. researchgate.netingentaconnect.com This strategy has been instrumental in advancing peptide-based drug candidates through preclinical and clinical development, offering new therapeutic options for a wide range of diseases. nih.gov

Peptide Library Generation and Combinatorial Chemistry Applications

The generation of vast chemical libraries for high-throughput screening is fundamental to drug discovery. This compound is a valuable reagent in this field, particularly for constructing libraries of peptides and peptidomimetics with enhanced structural diversity and drug-like characteristics. The inclusion of N-methylated residues imparts conformational rigidity and proteolytic resistance, properties that are highly desirable in screening compounds. nih.govpeptide.com

DNA-Encoded Chemical Library (DECL) technology allows for the synthesis and screening of chemical libraries of unprecedented size, often containing billions of unique compounds. ethz.chspringernature.com In this platform, each chemical compound is covalently linked to a unique DNA oligonucleotide that serves as an amplifiable identification barcode. ethz.ch The synthesis of peptide-based DECLs relies on DNA-compatible reaction conditions, for which the Fmoc-based solid-phase peptide synthesis (SPPS) strategy has been adapted. delivertherapeutics.comnih.gov

The incorporation of building blocks like this compound into DECLs is a key strategy for expanding the chemical space and improving the quality of the library. nih.gov N-methylation of the peptide backbone reduces the number of hydrogen bond donors, introduces steric constraints, and can favor specific cis/trans amide bond isomers, leading to more defined and rigid conformations. mdpi.com The D-configuration of the amino acid further contributes to proteolytic stability. These features are advantageous in a screening context, as conformationally constrained molecules are more likely to exhibit high-affinity binding to biological targets. The synthesis of a 4.5-billion-member cyclic peptide DECL, for instance, utilized a diverse set of natural and unnatural Fmoc-amino acids to maximize chemical diversity and identify potent binders. nih.gov

Table 1: Comparison of Standard and Modified Amino Acids in DECLs

| Feature | Standard L-Amino Acid | N-Me-D-Amino Acid (from this compound) |

|---|---|---|

| Backbone Flexibility | High | Reduced / Constrained |

| Proteolytic Stability | Low | High |

| H-Bond Donors | Amide N-H present | Amide N-H absent |

| Conformational Diversity | Broad | Pre-organized / Limited |

| "Drug-like" Character | Lower | Higher |

Applications in Protein Engineering and Chemical Biology

Protein engineering and chemical biology aim to create novel proteins and molecular tools to probe and manipulate biological systems. The site-specific introduction of unnatural amino acids is a powerful tool in this endeavor, enabling the fine-tuning of protein structure, stability, and function.

A primary goal of protein engineering is to enhance the stability of proteins against thermal denaturation and proteolytic degradation. The incorporation of N-methylated amino acids is a proven strategy for achieving this. peptide.comresearchgate.net N-methylation of the amide backbone disrupts the regular hydrogen-bonding patterns that characterize secondary structures like α-helices and β-sheets, while simultaneously protecting the adjacent peptide bond from cleavage by proteases. nih.govmerckmillipore.com

Table 2: Effects of N-Methylation on Protein and Peptide Properties

| Property | Effect of N-Methylation | Rationale |

|---|---|---|

| Proteolytic Resistance | Increased | Steric hindrance at the amide bond prevents enzyme access. |

| Conformational Rigidity | Increased | Rotation around the Cα-C bond is restricted. |

| Secondary Structure | Can be disruptive | Loss of amide N-H hydrogen bond donor capability. mdpi.com |

| Bioavailability | Often Improved | Increased lipophilicity and stability enhance cell permeability and in vivo half-life. nih.govpeptide.com |

| Target Affinity | Can be modulated | Pre-organization of the peptide conformation can lead to a lower entropic penalty upon binding. |

Bioconjugation involves the covalent linking of two or more molecules, at least one of which is a biomolecule, to create novel constructs with combined functionalities. Peptides are frequently used as targeting ligands, linkers, or reporters in bioconjugates. The stability and structural integrity of the peptide component are paramount for the conjugate's function. nih.gov

By synthesizing the peptide component using this compound, the resulting peptide gains significant resistance to proteolysis and a more defined three-dimensional structure. nih.gov When this stabilized peptide is conjugated to another molecule—such as a small-molecule drug, a fluorescent dye, or a nanoparticle—the entire bioconjugate benefits from the enhanced stability. This is critical for applications in diagnostics and therapeutics, where the molecular tool must survive in a complex biological environment to reach its target and exert its function. The N-methylated peptide acts as a robust scaffold, ensuring that the spatial relationship between the conjugated partners is maintained.

Integration into Complex Molecular Architectures (e.g., Cyclic Peptides, Peptide Macrocycles)

The transformation of linear peptides into cyclic architectures is a widely employed strategy to overcome the inherent limitations of peptides as drugs, such as high conformational flexibility and poor metabolic stability. rsc.orgmdpi.com The incorporation of N-methylated residues, using reagents like this compound, acts synergistically with macrocyclization to produce highly constrained, stable, and often cell-permeable molecules. nih.gov

Nα-methylated amino acids are abundant in naturally occurring cyclic peptide natural products, such as the immunosuppressant Cyclosporin A, which contains seven N-methylated residues. nih.gov This structural feature is key to its biological activity and pharmacokinetic properties. In synthetic cyclic peptides, N-methylation serves multiple roles: it enhances proteolytic stability, increases lipophilicity (which can improve membrane permeability), and critically, it helps to control the conformation of the macrocycle by reducing the number of available hydrogen bond donors and favoring cis-amide bonds. mdpi.com The use of a D-amino acid building block further diversifies the available conformational landscape and adds another layer of proteolytic resistance. The synthesis of these complex molecules typically involves the standard Fmoc-SPPS assembly of a linear precursor containing the N-methylated and other residues, followed by a head-to-tail or side-chain cyclization step. nih.govfrontiersin.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-benzyl-D-threonine | This compound |

| Cyclosporin A | - |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Routes for Fmoc-N-Me-D-Thr(Bzl)-OH

The synthesis of this compound and its incorporation into peptides are hampered by the steric bulk of the N-methyl and β-branched threonine side chain, which can lead to slow reaction rates and low yields. nih.govresearchgate.net Consequently, a primary research focus is the development of more efficient synthetic methodologies.

One established approach involves the formation and subsequent reduction of an oxazolidinone intermediate. researchgate.net This method has been improved by using Lewis acids for the reductive opening of the oxazolidinone ring under mild conditions, resulting in better yields and shorter reaction times. researchgate.net Another significant advancement is the use of solid-phase synthesis for the N-methylation step itself. A notable protocol employs 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, allowing for on-resin N-methylation via the Biron-Kessler method, which involves protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS) followed by methylation. nih.govmdpi.com This solid-phase approach simplifies purification and has been successfully applied to hindered amino acids like threonine derivatives. nih.govmdpi.com

Looking forward, a groundbreaking strategy involves mimicking nature's ribosome. Researchers have developed an immobilized molecular reactor that facilitates acyl-transfer reactions directly on the solid phase. bioengineer.org This system bypasses the conventional two-phase (solution-to-solid) acyl-transfer mechanism, which is often the rate-limiting step for sterically hindered amino acids. researchgate.netbioengineer.org By inducing proximity, these on-resin reactors dramatically accelerate the coupling efficiency of challenging residues like N-methylated threonine and have been shown to be compatible with standard automated synthesizers. nih.govbioengineer.org

| Synthetic Strategy | Key Features | Advantages | References |

|---|---|---|---|